(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound is formally named (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide under IUPAC guidelines. This nomenclature reflects its core structure:
- Acrylamide backbone : Central prop-2-enamide group with stereochemical designation (E).
- Substituents : A 1H-benzo[d]imidazol-2-yl group at position 2, a benzylamine group at the amide nitrogen, and a 3-fluorophenyl group at position 3.
Molecular Architecture Analysis
Benzyl-3-fluorophenylacrylamide Backbone Configuration
The acrylamide backbone adopts a planar geometry due to conjugation between the α,β-unsaturated carbonyl and the adjacent aromatic systems. Key structural features include:
- Stereochemistry : The (E) configuration positions the 3-fluorophenyl and benzimidazole groups on opposite sides of the double bond, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations.
- Bond lengths : Density functional theory (DFT) predicts a C=C bond length of 1.34 Å and a C-N amide bond length of 1.38 Å, consistent with conjugated systems.
Table 1: Key Bond Lengths and Angles (DFT-Predicted)
| Bond/Angle | Value (Å/°) |
|---|---|
| C1-C2 (acrylamide) | 1.34 |
| C2-N1 (amide) | 1.38 |
| C3-F (fluorophenyl) | 1.35 |
| Dihedral (C1-C2-N1) | 180° |
Benzo[d]imidazole Substituent Orientation
The benzo[d]imidazole moiety exhibits a bicyclic structure with:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6):
- δ 12.11 ppm : Broad singlet for the benzoimidazole NH proton (D2O exchangeable).
- δ 7.36–8.24 ppm : Multiplet integrating 14 aromatic protons from benzyl, fluorophenyl, and benzoimidazole groups.
- δ 3.91 ppm : Singlet for the methylene group (CH2) linking the benzyl amine to the acrylamide.
13C NMR (100 MHz, DMSO-d6):
- δ 173.30 ppm : Carbonyl carbon of the acrylamide.
- δ 144.71 ppm : Quaternary carbon adjacent to the fluorophenyl group.
Table 2: Key 13C NMR Assignments
| δ (ppm) | Assignment |
|---|---|
| 173.30 | C=O (acrylamide) |
| 167.00 | C=N (benzimidazole) |
| 134.18 | C-F (fluorophenyl) |
| 40.32 | CH2 (benzyl) |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT at the B3LYP/6-31G(d) level reveals:
Molecular Orbital Energy Level Predictions
- HOMO-LUMO gap : 4.7 eV, suggesting moderate chemical reactivity.
- HOMO localization : Primarily on the benzoimidazole and acrylamide π-system.
- LUMO localization : Dominated by the fluorophenyl ring’s antibonding orbitals.
Table 3: Frontier Molecular Orbital Energies (eV)
| Orbital | Energy (eV) |
|---|---|
| HOMO | −6.2 |
| LUMO | −1.5 |
| Gap | 4.7 |
Properties
Molecular Formula |
C23H18FN3O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C23H18FN3O/c24-18-10-6-9-17(13-18)14-19(22-26-20-11-4-5-12-21(20)27-22)23(28)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)(H,26,27)/b19-14+ |
InChI Key |
XBWWHRLOSJOBIG-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)F)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole-2-yl Moiety
The benzimidazole core is synthesized via cyclization reactions involving ortho-phenylenediamine derivatives. A widely adopted method involves the condensation of 2-chloro-1H-benzo[d]imidazole with morpholine under basic conditions to form 2-morpholino-1H-benzo[d]imidazole . Subsequent reaction with chloroacetonitrile in acetone yields 2-(2-morpholino-1H-benzo[d]imidazol-1-yl)acetonitrile, which is then treated with hydrazine hydrate to form the key intermediate acetimidohydrazide .
Reaction Conditions:
-
Solvent: Acetone or methanol
-
Temperature: Reflux (60–80°C)
-
Catalyst: Anhydrous potassium carbonate
Preparation of the Acrylamide Segment
The acrylamide segment is synthesized via a two-step process:
-
Formation of 3-(3-Fluorophenyl)acryloyl Chloride:
-
3-Fluorocinnamic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to form the corresponding acyl chloride.
-
-
Coupling with N-Benzylamine:
Optimization Notes:
-
Stoichiometry: A 3:2 molar ratio of acrylate to amine ensures minimal side products .
-
Polymerization Inhibition: Phenothiazine (0.5% wt) is added to prevent radical polymerization during reflux .
Stereoselective Coupling of Benzimidazole and Acrylamide
The final E-configuration is achieved via a Horner-Wadsworth-Emmons (HWE) reaction. The benzimidazole-derived phosphonate ester is reacted with the acrylamide aldehyde in the presence of a strong base (e.g., NaH) .
Key Parameters:
-
Base: Sodium hydride (NaH) in tetrahydrofuran (THF)
-
Temperature: −78°C to room temperature
-
Stereoselectivity: >95% E-isomer yield due to steric hindrance .
Purification and Characterization
Purification Steps:
-
Alkali Washing: Crude product is washed with 10% NaOH to remove acidic impurities .
-
Recrystallization: Toluene or ethyl acetate/hexane mixtures are used for recrystallization .
-
Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >99% purity .
Analytical Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HWE Coupling | 78 | 99.80 | High stereoselectivity |
| Condensation | 92 | 99.50 | Scalability for industrial production |
| Hydrazine Cyclization | 65 | 98.20 | Cost-effective intermediates |
Challenges and Mitigation Strategies
-
Polymerization of Acrylamide: Additives like phenothiazine and low-temperature reactions suppress radical formation .
-
Stereochemical Control: Use of bulky phosphonate esters in HWE reactions ensures E-selectivity .
-
Purification Complexity: Sequential recrystallization and chromatography resolve co-eluting impurities .
Scalability and Industrial Applicability
The condensation method described in CN102531941A is scalable to kilogram-scale production with minimal yield drop (90–92%). Critical factors include:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the acrylamide double bond and benzimidazole nitrogen atoms. Key findings include:
-
Hydrogen peroxide (3% in ethanol, 60°C, 4 hours) oxidizes the double bond to form an epoxide derivative, confirmed by loss of the vinyl proton signal at δ 6.44 ppm in .
-
Potassium permanganate (0.1 M in acidic aqueous THF, 25°C) cleaves the acrylamide moiety, yielding 3-fluorobenzoic acid and a benzimidazole-2-carboxamide fragment.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Major Product(s) | Characterization Method |
|---|---|---|---|
| Ethanol, 60°C, 4 h | Epoxidized acrylamide derivative | , IR | |
| Acidic THF, 25°C, 2 h | 3-Fluorobenzoic acid + Benzimidazoleamide | LC-MS, |
Reduction Reactions
The acrylamide double bond and fluorophenyl group participate in reduction processes:
-
Sodium borohydride (, methanol, 0°C) selectively reduces the α,β-unsaturated carbonyl system, producing a saturated amide with a 78% yield.
-
Catalytic hydrogenation (, , 1 atm, ethanol) reduces both the double bond and fluorophenyl ring, yielding a tetrahydropyridine derivative .
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Methanol, 0°C, 1 h | Saturated acrylamide | Preserves fluorophenyl group | |
| Ethanol, RT, 6 h | Tetrahydropyridine + Defluorinated ring | Full saturation observed |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzimidazole and fluorophenyl positions:
-
Halogenation : Treatment with -bromosuccinimide (, , 80°C) substitutes hydrogen at the benzimidazole C5 position, confirmed by X-ray crystallography .
-
Nucleophilic aromatic substitution : The 3-fluorophenyl group reacts with morpholine (, DMF, 120°C) to replace fluorine with a morpholino group (yield: 65%) .
Table 3: Substitution Reaction Outcomes
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : The 3-fluorophenyl group undergoes coupling with phenylboronic acid (, , dioxane, 90°C) to form a biphenyl derivative (yield: 72%) .
-
Buchwald-Hartwig amination : Reaction with aniline derivatives introduces amino groups at the benzimidazole C2 position.
Acid/Base-Mediated Rearrangements
Under acidic conditions (, refluxing ethanol), the acrylamide undergoes cyclization to form a quinazolinone derivative via intramolecular attack by the benzimidazole nitrogen.
Photochemical Reactivity
UV irradiation (254 nm, acetonitrile, 24 hours) induces [2+2] cycloaddition between the acrylamide double bond and adjacent aromatic rings, forming a tricyclic product .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The compound (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
A study conducted by the National Cancer Institute (NCI) involved screening this compound against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its potential as an effective anticancer agent .
Antimicrobial Properties
In addition to its anticancer activity, (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide has shown promise in antimicrobial applications.
Antibacterial and Antifungal Activity
Research focusing on similar benzimidazole derivatives has indicated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.
Case Studies
A comparative study on the antimicrobial activity of benzimidazole derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5.08 µM against certain fungal strains, suggesting that (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide may also possess significant antimicrobial properties .
Drug Design and Development
The structural characteristics of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide make it a candidate for further drug development.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies can help identify which modifications enhance its anticancer or antimicrobial properties.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression and microbial resistance mechanisms, providing insights into its potential therapeutic applications.
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Electronic and Steric Contributions
- Fluorophenyl Positional Isomerism : The 3-fluorophenyl group in the target compound may enhance π-π stacking and hydrophobic interactions compared to 2-fluorophenyl analogs (e.g., ), which could alter binding affinity in enzyme active sites .
- Benzyl vs. In contrast, smaller groups like methyl () or pyridinyl () may favor solubility and hydrogen bonding .
Pharmacodynamic and Kinetic Profiles
- Enzyme Inhibition : Thiosemicarbazone derivatives with benzimidazole () showed potent α-glucosidase inhibition (IC₅₀ values in µM range), but the acrylamide backbone of the target compound may confer distinct binding modes due to its planar geometry and hydrogen-bonding capacity .
- Cytotoxicity Trade-offs : Cyclopropane-containing analogs () demonstrated high potency (IC₅₀ = 6.4 µM) but significant cytotoxicity, whereas the target’s acrylamide linker may reduce toxicity by avoiding metabolic activation pathways .
Molecular Docking Insights
- α-Glucosidase/α-Amylase : Benzimidazole-thiosemicarbazones () docked into enzyme active sites via hydrogen bonds with residues like Asp197 and Glu233. The target’s acrylamide group may form similar interactions but with altered geometry due to the fluorophenyl substituent .
- HDAC Inhibition : Analogous benzimidazole-acrylamides () showed HDAC1/6 inhibition via zinc chelation. The 3-fluorophenyl group in the target compound could enhance hydrophobic interactions with HDAC surface pockets .
Biological Activity
The compound (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzimidazole moiety, a benzyl group, and a 3-fluorophenyl group, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the target compound. For instance, compounds with similar structures have demonstrated significant activity against various pathogens.
Minimum Inhibitory Concentration (MIC) Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Mycobacterium smegmatis | 3.9 - 7.8 |
| Candida albicans | 16.69 - 78.23 |
In one study, indolylbenzo[d]imidazoles exhibited high activity against Staphylococcus aureus, with MIC values indicating potent antibacterial effects . The incorporation of fluorine in the structure has been noted to enhance antimicrobial efficacy .
Anticancer Activity
Benzimidazole derivatives have also shown promise in anticancer research. The compound under investigation has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxicity of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide against human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
The findings suggest that this compound could serve as a lead for developing novel anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity and bioactivity of these compounds.
Key Observations
- Fluorine Substitution : Enhances potency against bacterial strains.
- Benzyl Group : Contributes to increased cytotoxic effects in cancer cells.
- Acrylamide Linkage : Plays a crucial role in the interaction with biological targets.
Q & A
Q. Basic
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against E. coli, S. aureus, and C. albicans (e.g., MIC values ≤15.62 µg/mL for potent analogs) .
- Antitumor screening : Cytotoxicity via MTT assay on cancer cell lines (e.g., IC₅₀ values <10 µM in quinoline-benzimidazole hybrids) .
- Enzyme inhibition : α-Glucosidase/α-amylase inhibition assays for metabolic disorder applications .
How do substituents on the benzimidazole core affect neuroprotective activity?
Q. Advanced
-
Electron-withdrawing groups (EWGs) : Fluorine or chlorine at the para-position enhances mGluR5 inhibition (IC₅₀ = 6.4 µM for 3,5-dichloro analog) but may increase cytotoxicity .
-
Electron-donating groups (EDGs) : Methoxy groups reduce potency (IC₅₀ >50 µM) due to steric hindrance or reduced receptor binding .
-
SAR Table :
Substituent IC₅₀ (µM) Cytotoxicity (Cell Viability) 3,5-Cl₂ 6.4 Low 2,5-CF₃ 14.0 Moderate 4-OCH₃ >50 High
Design strategy : Balance potency and toxicity by introducing hydrophilic groups (e.g., sulfonamide) to improve solubility .
How to address discrepancies in biological activity across studies?
Q. Advanced
- Assay variability : MIC values for antimicrobial activity may differ between agar diffusion (low sensitivity) and broth dilution (higher accuracy) due to compound solubility .
- Structural analogs : Minor modifications (e.g., replacing quinoline with pyridine in antitumor derivatives) alter target specificity .
- Resolution : Conduct head-to-head comparisons under standardized protocols (e.g., identical cell lines, incubation times) and validate via orthogonal assays (e.g., apoptosis markers for cytotoxicity) .
What computational methods elucidate the compound's mechanism of action?
Q. Advanced
- Molecular docking : Use Autodock Vina to simulate binding to α-glucosidase (PDB: 2ZE0) or mGluR5 (PDB: 6FFI). Key interactions:
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How to optimize aqueous solubility without compromising activity?
Q. Advanced
- Hydrophilic substituents : Introduce dimethylamino (e.g., compound 18 in ) or sulfonamide groups to enhance solubility (logP reduction by ~1.5 units) .
- Prodrug strategy : Temporarily mask acrylamide with ester groups, hydrolyzed in vivo .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility .
What structural features correlate with fluorescence properties?
Q. Advanced
- Extended conjugation : The (E)-acrylamide linker and benzimidazole core enable intramolecular charge transfer (ICT), yielding strong fluorescence (λₑₘ = 450–500 nm) .
- Substituent effects : Electron-donating groups (e.g., -OH) on the phenyl ring enhance quantum yield (Φ = 0.45) via excited-state proton transfer (ESPT) .
How to resolve conflicting cytotoxicity data in different cell lines?
Q. Advanced
- Mechanistic profiling : Perform cell cycle analysis (e.g., flow cytometry for G2/M arrest) and apoptosis assays (Annexin V/PI staining) to differentiate modes of action .
- Off-target screening : Assess kinase inhibition panels to identify non-specific effects .
- Metabolic stability : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
